

Preclinical Pharmacology of LY2452473: A Technical Guide

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Compound of Interest		
Compound Name:	LY2452473	
Cat. No.:	B1675633	Get Quote

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Abstract

LY2452473, also known as OPK-88004, is a nonsteroidal, orally bioavailable selective androgen receptor modulator (SARM) that has demonstrated tissue-selective androgenic and anti-androgenic effects in preclinical studies. Developed to provide the anabolic benefits of androgens on muscle and bone with reduced impact on prostatic tissues, LY2452473 has been investigated for its potential therapeutic applications in conditions such as muscle wasting and benign prostatic hyperplasia. This technical guide provides a comprehensive overview of the preclinical pharmacology of LY2452473, summarizing available data on its mechanism of action, pharmacokinetics, efficacy in animal models, and safety pharmacology. Detailed experimental protocols for key assays and mandatory visualizations of relevant pathways and workflows are included to support further research and development.

Introduction

Selective androgen receptor modulators (SARMs) represent a class of therapeutic agents designed to elicit the beneficial effects of androgens, such as promoting muscle and bone growth, while minimizing the undesirable androgenic effects on other tissues, particularly the prostate.[1] LY2452473 is a potent SARM that acts as an agonist on androgen receptors (AR) in anabolic tissues like skeletal muscle and bone, and as an antagonist in the prostate.[2] This tissue-selective activity profile suggests its potential for treating a range of conditions, including muscle wasting diseases and benign prostatic hyperplasia (BPH).[1][3]



Mechanism of Action

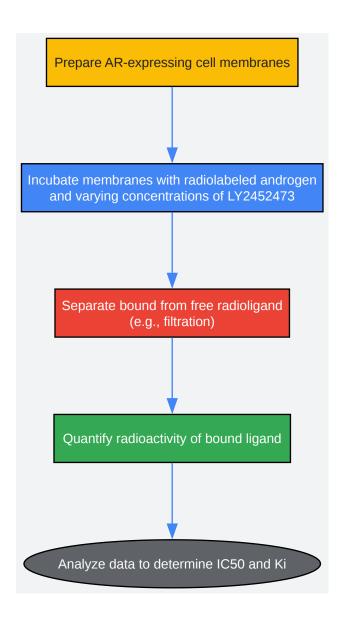
LY2452473 exerts its effects by binding to the androgen receptor, a member of the nuclear receptor superfamily. Upon ligand binding, the receptor undergoes a conformational change, dissociates from heat shock proteins, dimerizes, and translocates to the nucleus. Within the nucleus, the AR-ligand complex binds to androgen response elements (AREs) on the DNA, leading to the recruitment of co-activators or co-repressors and subsequent modulation of target gene transcription.

The tissue selectivity of **LY2452473** is attributed to its unique chemical structure, which results in differential interactions with the AR and tissue-specific expression of co-regulatory proteins. In muscle and bone, **LY2452473** promotes the recruitment of co-activators, leading to the transcription of genes involved in anabolic processes. Conversely, in the prostate, it is suggested to recruit co-repressors, thereby antagonizing androgen-mediated cell proliferation. [2]

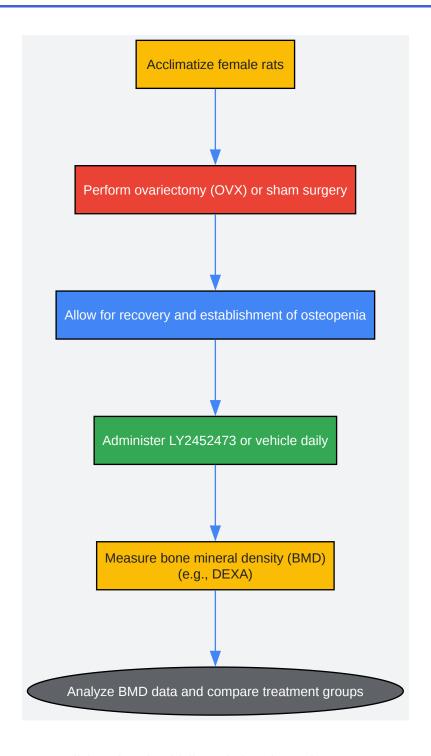
Signaling Pathway











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